molecular formula C13H15N3O3S B2781373 3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2320223-15-0

3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2781373
M. Wt: 293.34
InChI Key: LXFDMWMCPYHBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a pyrrolidine ring, and an imidazolidine-2,4-dione ring . The thiophene ring is a five-membered aromatic ring with four carbon atoms and one sulfur atom . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The imidazolidine-2,4-dione ring is a five-membered ring with three carbon atoms, two nitrogen atoms, and two carbonyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups and rings. The presence of these groups would likely confer specific physical and chemical properties to the molecule. The nitrogen atoms in the imidazole ring could potentially form hydrogen bonds, and the aromatic thiophene ring could participate in π-π stacking interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carbonyl groups in the imidazolidine-2,4-dione ring could potentially undergo nucleophilic addition reactions. The thiophene ring, being aromatic, could undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Hydantoin Derivatives in Medicinal Chemistry

Hydantoin derivatives, including imidazolidine-2,4-dione, are appreciated in medicinal chemistry for their diverse biological activities. They serve as scaffolds in drug discovery, contributing to the development of compounds with therapeutic potential. Hydantoins are involved in the synthesis of non-natural amino acids and their conjugates, which are of interest for medical applications. The Bucherer-Bergs reaction is a notable method for synthesizing hydantoins, highlighting their significance in creating novel therapeutic agents (Shaikh et al., 2023).

Thiazolidinediones and Their Biological Significance

Thiazolidinediones, closely related to thiazolidin-4-ones, exhibit a wide range of pharmacological activities, including antidiabetic, anticancer, and anti-inflammatory effects. These compounds have been explored for their potential in targeting various diseases, emphasizing their versatility in drug design and therapeutic applications. Their role in modulating peroxisome proliferator-activated receptor-gamma (PPARγ) and influencing insulin signaling pathways underscores their importance in metabolic disease research (Verma et al., 2019).

Pyrrolidine Scaffolds in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry for designing compounds to treat human diseases. The pyrrolidine ring is valued for its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage. This scaffold is part of bioactive molecules characterized by target selectivity, showcasing its utility in the development of novel biologically active compounds (Petri et al., 2021).

Future Directions

The compound “3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” and related compounds could be further studied for their potential biological activities. Given the wide range of activities exhibited by imidazole derivatives , this compound could potentially be explored as a lead compound in drug discovery efforts.

properties

IUPAC Name

3-[1-(2-thiophen-2-ylacetyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c17-11(6-10-2-1-5-20-10)15-4-3-9(8-15)16-12(18)7-14-13(16)19/h1-2,5,9H,3-4,6-8H2,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFDMWMCPYHBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CNC2=O)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[2-(Thiophen-2-yl)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione

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